4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methylfuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWRYWRNQCNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428213 | |
| Record name | 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117613-30-6 | |
| Record name | 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through various chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylfuran with an appropriate nitrile in the presence of a strong acid catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan and pyrrole derivatives .
Scientific Research Applications
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the furan and pyrrole rings can participate in π-π interactions and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three primary analogues:
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (non-methylated parent compound, CAS: 67268-37-5).
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (thiophene analogue, CAS: 39793-31-2).
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (methylated thiophene analogue, CAS: 841222-62-6).
Table 1: Structural and Physicochemical Properties
*Predicted LogP values based on structural analogs .
Pharmacological Activity
Key Observations :
- The methyl substitution in the furopyrrole series enhances DAAO inhibitory potency and pharmacokinetic stability compared to the non-methylated parent compound .
- Replacing furan with thiophene (thieno analog) slightly reduces DAAO inhibition but introduces antimicrobial properties due to sulfur’s electronegativity and lipophilicity .
- Brominated thieno derivatives (e.g., 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) exhibit enhanced antimicrobial activity, suggesting halogenation improves target binding .
Biological Activity
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a furan and pyrrole ring system with a carboxylic acid group, which contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of 165.15 g/mol. Its structure allows for various interactions with biological molecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biomolecules, while the furan and pyrrole rings can participate in π-π interactions. These interactions are crucial for modulating enzyme activity and receptor binding, which are essential for its therapeutic effects.
Antibacterial Activity
Research has demonstrated that derivatives of furo[3,2-b]pyrrole compounds exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various derivatives against Escherichia coli and Micrococcus luteus, revealing that certain compounds showed promising minimum inhibitory concentration (MIC) values indicating effective antibacterial action:
| Compound | MIC (mM) | Bacterial Strain |
|---|---|---|
| This compound | 20.48 | Micrococcus luteus |
| 5a | >20.48 | Micrococcus luteus |
| 5b | 18.9 | E. coli |
| 6a | 15.1 | E. coli |
The presence of functional groups capable of forming hydrogen bonds enhances the antibacterial efficacy of these compounds by facilitating interaction with bacterial membranes and enzymes involved in cell wall synthesis .
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. Its structural similarity to other known anticancer agents allows it to potentially inhibit cancer cell proliferation through various pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
Further investigations are required to elucidate specific mechanisms and confirm these anticancer effects.
Case Studies
- Antibacterial Activity Study : In a study conducted by Zemanova et al., various furo[3,2-b]pyrrole derivatives were synthesized and tested for their antibacterial effects. The results indicated that compounds with bulky substituents exhibited enhanced membrane permeability, contributing to their effectiveness against bacterial strains .
- Anticancer Screening : A recent investigation into the anticancer potential of similar furo[3,2-b]pyrrole compounds revealed significant growth inhibition in human cancer cell lines such as HeLa and HCT116. The study highlighted the need for further optimization of these compounds to enhance their selectivity and potency against cancer cells .
Q & A
Q. What are the common synthetic routes for 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization of furan and pyrrole precursors. For example, methyl-substituted analogs are synthesized via acid-catalyzed cyclization (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like toluene or dichloromethane at elevated temperatures (80–120°C) . Optimization strategies include:
- Catalyst screening : Strong acids improve cyclization efficiency but may require neutralization steps.
- Solvent selection : Polar aprotic solvents enhance reaction rates, while toluene reduces side reactions.
- Temperature control : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition.
Yield improvements (up to 75%) are achievable by isolating intermediates and using inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Confirms carboxylic acid (2500–3500 cm⁻¹ broad stretch) and furan/pyrrole ring vibrations (1600–1450 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (m/z 165.15 for [M+H]⁺) and fragmentation patterns validate the structure .
Q. How do structural analogs differ in solubility and reactivity?
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions influence biological activity?
Substituents significantly alter bioactivity:
- Methyl groups : Improve metabolic stability but reduce antimicrobial potency (e.g., IC₅₀ >50 μM vs. 12 μM for unsubstituted analogs) .
- Halogens (Br/Cl) : Enhance electrophilicity, enabling covalent binding to enzyme active sites (e.g., D-amino acid oxidase inhibition at 10 μM) .
- Formyl groups : Increase reactivity in Schiff base formation, useful for prodrug design .
Methodological tip: Use comparative SAR tables (as above) and docking simulations to prioritize substituents .
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
Contradictions often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or serum content alters compound stability.
- Cell line variability : HeLa vs. MCF-7 cells may express differing target enzyme levels.
- Purity : HPLC-MS validation (≥95% purity) is critical; impurities >5% can skew results .
Recommendation: Replicate assays under standardized conditions (e.g., CLSI guidelines) and validate with orthogonal methods (e.g., SPR binding assays).
Q. What computational methods predict interactions with enzymes like D-amino acid oxidase?
- Molecular docking (AutoDock Vina) : Models binding poses using crystal structures (PDB: 3E6A). Focus on hydrogen bonding with Arg283 and hydrophobic interactions with Phe288 .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
- QM/MM calculations : Evaluate electronic effects of substituents on binding affinity .
Q. How to design a stability study under physiological conditions?
Q. What strategies enable regioselective functionalization at specific positions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
